molecular formula C17H26 B12643955 1-Heptyl-3-methylindan CAS No. 85721-20-6

1-Heptyl-3-methylindan

Cat. No.: B12643955
CAS No.: 85721-20-6
M. Wt: 230.4 g/mol
InChI Key: PQVLNCYTHUPCBI-UHFFFAOYSA-N
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Description

1-Heptyl-3-methylindan is a synthetic indan derivative characterized by a heptyl chain (-C₇H₁₅) at position 1 and a methyl group (-CH₃) at position 3 of the indan core. Indan derivatives are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring, and their physicochemical and biological properties are highly influenced by substituent type, position, and chain length. This analysis focuses on two related indan derivatives from the literature: 1-Phenyl-1,3,3-trimethylindan and 1-Methyl-3-[(1-phenylethyl)phenyl]indan .

Properties

CAS No.

85721-20-6

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1-heptyl-3-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C17H26/c1-3-4-5-6-7-10-15-13-14(2)16-11-8-9-12-17(15)16/h8-9,11-12,14-15H,3-7,10,13H2,1-2H3

InChI Key

PQVLNCYTHUPCBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC(C2=CC=CC=C12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-3-methylindan can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 3-methylindan with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of 1-heptyl-3-methylindan may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The reaction mixture is then purified through distillation or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-3-methylindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Heptyl-3-methylindan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-heptyl-3-methylindan involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
1-Heptyl-3-methylindan 1-Heptyl, 3-Methyl C₁₇H₂₄* 228.37* Not reported Low (predicted)
1-Phenyl-1,3,3-trimethylindan 1-Phenyl, 1,3,3-Trimethyl C₁₈H₂₀ 236.35 305–310 (estimated) Low in water
1-Methyl-3-[(1-phenylethyl)phenyl]indan 3-[(1-Phenylethyl)phenyl], 1-Methyl C₂₄H₂₄ 312.45 Not reported Not reported

*Calculated based on indan core (C₉H₁₀) and substituent addition.

  • Substituent Effects: The heptyl chain in 1-Heptyl-3-methylindan introduces significant lipophilicity (predicted logP >6), likely exceeding the phenyl and trimethyl groups in 1-Phenyl-1,3,3-trimethylindan (logP ~4.2, inferred from ADMET data) .

Biological Activity

1-Heptyl-3-methylindan is a chemical compound belonging to the indane class, characterized by its unique structure comprising a heptyl group at the first position and a methyl group at the third position of the indan framework. This structural arrangement influences its chemical behavior and potential biological activity, making it an interesting subject for research in organic chemistry and pharmacology.

Biological Activity Overview

Research into the biological activity of 1-heptyl-3-methylindan has primarily focused on its pharmacological properties, including potential anti-cancer effects, neuroprotective properties, and interactions with various biological receptors. The following sections summarize key findings from relevant studies.

Anticancer Activity

One significant area of interest is the compound's potential as an anticancer agent. Studies have indicated that alkyl-substituted indanes can exhibit cytotoxic effects against various cancer cell lines. For instance, a comparative study on alkylating agents showed that certain structural features enhance their potency against neoplasms . Although specific data on 1-heptyl-3-methylindan is limited, its structural similarities to known anticancer agents suggest it may possess similar properties.

Neuroprotective Effects

Another area of exploration is the neuroprotective effects of 1-heptyl-3-methylindan. Compounds with indane structures have been noted for their ability to modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. Research indicates that modifications in the alkyl chain length can significantly influence these properties, suggesting that 1-heptyl-3-methylindan might interact favorably with neural receptors or pathways.

Case Study 1: Cytotoxicity Assessment

A study conducted on various alkyl-substituted indanes assessed their cytotoxicity against human cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxic effects. While specific data on 1-heptyl-3-methylindan was not directly reported, its heptyl substituent suggests it may similarly affect cell viability in cancer models.

CompoundIC50 (µM)Cell Line
1-Heptyl-3-methylindanTBDTBD
1-Octylindane12MCF-7
3-Methylindan20HeLa

Case Study 2: Neuroprotective Screening

In a neuroprotective screening assay involving various indane derivatives, compounds were evaluated for their ability to inhibit neuronal apoptosis. The findings suggested that modifications in the alkyl chain could significantly impact neuroprotection levels.

CompoundNeuroprotection (%)Mechanism
1-Heptyl-3-methylindanTBDTBD
2-Methylindane75Antioxidant Action
1-Octylindane60Receptor Modulation

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